molecular formula C33H63N5O8S B6314711 5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine CAS No. 1205744-09-7

5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine

Cat. No.: B6314711
CAS No.: 1205744-09-7
M. Wt: 689.9 g/mol
InChI Key: QHGWMUWTURKJLL-GWCCHDLDSA-N
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Description

The compound 5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydrothieno[3,4-d]imidazole ring, multiple ether linkages, and a pentanoylamino group, making it an interesting subject for research in chemistry, biology, and medicine.

Mechanism of Action

Target of Action

Biotinyl-NH-PEG3-C3-amido-C3-COOH (DIPEA), also known as N-Biotinyl-NH-(PEG)2-COOH . DIPEA, is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that can selectively degrade target proteins . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs synthesized using this linker .

Mode of Action

The compound acts as a linker in PROTAC molecules, connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein . The PROTAC molecule brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, the compound indirectly influences this pathway and its downstream effects, which include the regulation of various cellular processes.

Result of Action

The primary result of the action of this compound is the selective degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the specific function of the degraded protein.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the hexahydrothieno[3,4-d]imidazole core, followed by the sequential addition of the pentanoylamino group and the ether linkages. Key reagents used in these steps include various protecting groups, coupling agents, and solvents such as dichloromethane and dimethylformamide. Reaction conditions often involve controlled temperatures, ranging from -78°C to room temperature, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The presence of multiple ether linkages and amino groups makes it susceptible to oxidation reactions, which can be carried out using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkoxides, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ether linkages can lead to the formation of aldehydes or carboxylic acids, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biology, the compound’s ability to interact with various biomolecules makes it a potential candidate for drug development. Its multiple functional groups allow for the formation of hydrogen bonds and other interactions with proteins and nucleic acids.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its unique structure may enable it to target specific enzymes or receptors, making it a promising lead compound for the development of new drugs.

Industry

In industry, the compound’s stability and reactivity make it suitable for use in various applications, such as the production of specialty chemicals and advanced materials.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid
  • N-ethyl-N-propan-2-ylpropan-2-amine

Uniqueness

Compared to similar compounds, 5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine stands out due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H44N4O8S.C8H19N/c30-21(7-2-1-6-20-24-19(18-38-20)28-25(34)29-24)26-10-4-12-35-14-16-37-17-15-36-13-5-11-27-22(31)8-3-9-23(32)33;1-6-9(7(2)3)8(4)5/h19-20,24H,1-18H2,(H,26,30)(H,27,31)(H,32,33)(H2,28,29,34);7-8H,6H2,1-5H3/t19-,20-,24-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGWMUWTURKJLL-GWCCHDLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(C)C)C(C)C.C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C(C)C)C(C)C.C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H63N5O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

689.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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